molecular formula C23H28N2O5S B5425171 3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide

3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide

Numéro de catalogue B5425171
Poids moléculaire: 444.5 g/mol
Clé InChI: XXCNHCDCBCXXKS-VZUCSPMQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide, also known as JNJ-42756493, is a novel small molecule inhibitor that has been developed for potential therapeutic use in cancer treatment. This compound has been shown to have potent anti-tumor activity in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in cancer patients.

Mécanisme D'action

3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a key role in regulating gene expression in cancer cells. By inhibiting BET proteins, this compound prevents the expression of genes that are critical for cancer cell survival and proliferation, leading to cell death and tumor regression.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting BET proteins, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels that feed tumors). These effects contribute to the anti-tumor activity of this compound.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide for lab experiments is its potency and selectivity for BET proteins. This allows for precise targeting of these proteins in cancer cells, without affecting normal cells. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in vivo.

Orientations Futures

There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide. One area of interest is the development of more potent and selective BET inhibitors, which may have even greater anti-tumor activity. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, to determine if it can enhance their effectiveness. Finally, clinical trials of this compound in cancer patients are ongoing, and further studies will be needed to determine its safety and efficacy in this population.

Méthodes De Synthèse

The synthesis of 3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with 4-(4-methylpiperidin-1-yl)benzenesulfonyl chloride to form the intermediate 3-(3,4-dimethoxyphenyl)-N-(4-(4-methylpiperidin-1-yl)benzenesulfonyl)acrylamide. This intermediate is then treated with trifluoroacetic acid to remove the protecting group and yield the final product, this compound.

Applications De Recherche Scientifique

3-(3,4-dimethoxyphenyl)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other cancer therapies. Furthermore, this compound has been shown to be effective against cancer cells that are resistant to other therapies, suggesting that it may be a valuable addition to the arsenal of cancer treatments.

Propriétés

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-17-12-14-25(15-13-17)31(27,28)20-8-6-19(7-9-20)24-23(26)11-5-18-4-10-21(29-2)22(16-18)30-3/h4-11,16-17H,12-15H2,1-3H3,(H,24,26)/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCNHCDCBCXXKS-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.